molecular formula C7H12OS B14886431 2-Oxa-7-thiaspiro[3.5]nonane

2-Oxa-7-thiaspiro[3.5]nonane

Cat. No.: B14886431
M. Wt: 144.24 g/mol
InChI Key: KUFCDCSJHLFPRW-UHFFFAOYSA-N
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Description

2-Oxa-7-thiaspiro[3.5]nonane is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and sulfur atoms. This unique configuration imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-7-thiaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diol with a thiol in the presence of a strong acid catalyst, facilitating the formation of the spirocyclic structure. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent production quality. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-7-thiaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxygen or sulfur atoms, leading to the formation of alcohols or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups replace the oxygen or sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or halides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxa-7-thiaspiro[3.5]nonane finds applications in multiple scientific domains:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxa-7-thiaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, enhancing the compound’s efficacy in various applications. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific context of use.

Comparison with Similar Compounds

    2-Oxa-7-azaspiro[3.5]nonane: Contains a nitrogen atom instead of sulfur, leading to different chemical reactivity and applications.

    2-Oxa-6-azaspiro[3.3]heptane: A smaller ring system with distinct physical and chemical properties.

    1,4-Dioxa-8-azaspiro[4.5]decane:

Uniqueness: 2-Oxa-7-thiaspiro[35]nonane is unique due to the presence of both oxygen and sulfur atoms in its spirocyclic structure

Properties

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

2-oxa-7-thiaspiro[3.5]nonane

InChI

InChI=1S/C7H12OS/c1-3-9-4-2-7(1)5-8-6-7/h1-6H2

InChI Key

KUFCDCSJHLFPRW-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC12COC2

Origin of Product

United States

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